![molecular formula C22H24N2O3S B11349116 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one](/img/structure/B11349116.png)
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a methoxyphenoxy group
Preparation Methods
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their reduced forms.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to bind to specific sites on proteins, altering their function and leading to various biological effects. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and piperidine-containing molecules. For example:
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the benzothiazole and piperazine moieties and are known for their antibacterial activity.
1-(1,3-Benzothiazol-2-yl)piperidin-3-amine: This compound is structurally similar and is used in various biological studies.
The uniqueness of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)propan-1-one |
InChI |
InChI=1S/C22H24N2O3S/c1-15(27-19-9-5-4-8-18(19)26-2)22(25)24-13-11-16(12-14-24)21-23-17-7-3-6-10-20(17)28-21/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
OHLRZAHTOJWEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2)OC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


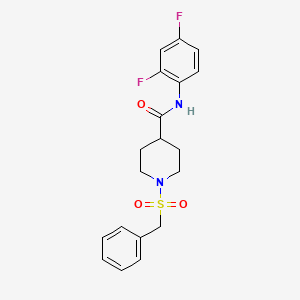
![N-(3,4-difluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349045.png)
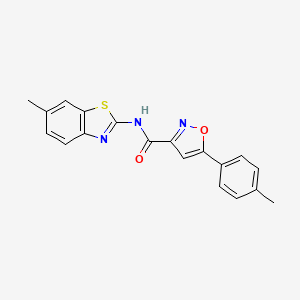
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349048.png)
![1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11349050.png)

![2-(3-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11349052.png)
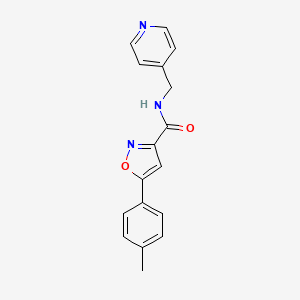
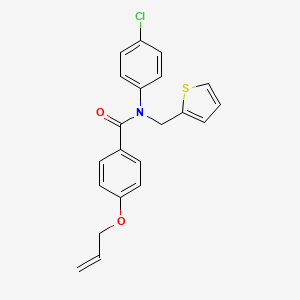
![N-allyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11349077.png)
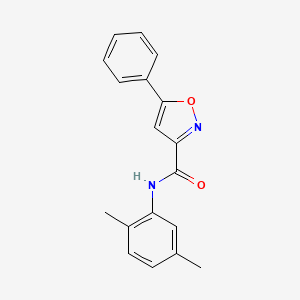

![5-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11349092.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11349094.png)
